molecular formula C16H17N7OS B2949598 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide CAS No. 2034360-21-7

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide

Cat. No.: B2949598
CAS No.: 2034360-21-7
M. Wt: 355.42
InChI Key: DLFOZWQUCVXQEA-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide is a sophisticated chemical compound designed for pharmaceutical and biological research. This molecule integrates a 1,2,4-triazole moiety linked to a pyrimidine ring, which is further connected to an azetidine carboxamide group with a thiophene-containing side chain. The 1,2,4-triazole core is a prominent heterocycle known for its versatile biological activities and its ability to engage in various non-covalent interactions with enzymes and receptors . Derivatives of 1,2,4-triazole have been extensively studied and reported to exhibit a broad spectrum of pharmacological properties, including anticonvulsant, antibacterial, antifungal, and antiviral effects . Furthermore, the triazolopyrimidine scaffold, to which this compound is structurally related, has demonstrated significant potential in medicinal research, with some derivatives showing notable antiproliferative activities against various human cancer cell lines, suggesting its value in oncological research . The inclusion of the azetidine ring, a four-membered nitrogen heterocycle, often contributes to improved metabolic stability and pharmacokinetic profiles in drug candidates. This compound is intended for research use only (RUO) and is strictly for laboratory investigations. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can employ this chemical as a key intermediate in organic synthesis, a building block for the development of novel heterocyclic compounds, or as a lead compound for screening in various biological assays to explore new therapeutic avenues.

Properties

IUPAC Name

N-(2-thiophen-2-ylethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7OS/c24-16(18-4-3-13-2-1-5-25-13)12-7-22(8-12)14-6-15(20-10-19-14)23-11-17-9-21-23/h1-2,5-6,9-12H,3-4,7-8H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFOZWQUCVXQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a triazole ring, a pyrimidine moiety, and a thiophene group, contributing to its diverse biological activities. The IUPAC name highlights its intricate design, which may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds containing triazole and pyrimidine rings often exhibit significant antimicrobial activity. For instance, derivatives of triazole have been shown to possess antibacterial effects against various pathogens, including Mycobacterium tuberculosis and other ESKAPE pathogens . The specific compound under discussion may share similar properties due to its structural components.

Anticancer Activity

The presence of the thiophene ring in conjunction with other heterocycles has been linked to anticancer properties. Studies on related thiophene derivatives suggest mechanisms involving DNA synthesis inhibition and targeting key kinases involved in tumorigenesis . This suggests that the compound could potentially exhibit anticancer activity through similar pathways.

Inhibition of Enzymatic Activity

The compound's structure may allow it to act as an inhibitor for various enzymes. For example, triazole-containing compounds have been documented to inhibit carbonic anhydrase and phosphodiesterases, which play crucial roles in cancer and inflammatory diseases .

Case Studies and Research Findings

  • Antitubercular Activity :
    A study synthesized various substituted compounds similar to the target molecule and evaluated their activity against Mycobacterium tuberculosis. Specific derivatives showed IC50 values as low as 1.35 μM, indicating strong potential for further development as antitubercular agents .
  • Cytotoxicity Assessments :
    In vitro assessments of cytotoxicity on human cell lines (e.g., HEK-293) demonstrated that certain derivatives were non-toxic at effective concentrations, suggesting a favorable safety profile for the compound .
  • Molecular Docking Studies :
    Docking studies have been employed to predict the binding affinity of the compound to various biological targets. These studies revealed potential interactions with key enzymes involved in metabolic pathways relevant to cancer and infectious diseases .

Data Summary

Activity IC50 (μM) Target Pathogen/Cell Line Notes
Antitubercular1.35 - 2.18Mycobacterium tuberculosisSignificant activity observed
Cytotoxicity>40HEK-293Non-toxic at effective concentrations
Enzyme InhibitionVariesCarbonic AnhydrasePotential therapeutic target

Chemical Reactions Analysis

Table 1: Key Synthetic Steps and Conditions

Reaction StepReagents/ConditionsYield (%)Reference
Pyrimidine core formationThiourea, β-keto ester, HCl/EtOH, 80°C65–78
Triazole functionalizationCuI, DIPEA, DMF, 60°C72–85
Azetidine couplingHATU, DIPEA, DCM, rt60–70

a) Pyrimidine-Triazole System

  • Electrophilic Substitution : The electron-deficient pyrimidine ring undergoes nitration or halogenation at the C5 position under HNO3/H2SO4 or NXS (X = Cl, Br) .

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at the C4 position of pyrimidine with aryl boronic acids is facilitated by Pd(PPh3)4 and Na2CO3 in dioxane .

b) Azetidine Carboxamide

  • Ring-Opening Reactions : The azetidine ring undergoes nucleophilic ring-opening with amines (e.g., pyrrolidine) in the presence of DBU, forming secondary amines .

  • Aza-Michael Addition : The azetidine’s nitrogen participates in conjugate additions with α,β-unsaturated carbonyl compounds .

c) Thiophene Ethyl Substituent

  • Electrophilic Aromatic Substitution : Thiophene undergoes bromination or sulfonation at the C5 position using Br2/FeBr3 or SO3/H2SO4 .

  • Coordination Chemistry : The sulfur atom in thiophene coordinates with transition metals (e.g., Pd, Cu), enabling catalytic applications.

Catalytic and Mechanistic Insights

  • Suzuki-Miyaura Coupling : A study demonstrated that Pd(OAc)2/PCy3 catalyzes coupling between the pyrimidine-bromide intermediate and aryl boronic acids with >90% conversion .

  • Aza-Michael Addition : Kinetic studies revealed that DBU accelerates the addition of azetidine to acrylates via deprotonation, achieving 75% yield in 4 hours .

Degradation and Stability

  • Hydrolytic Degradation : The carboxamide bond is susceptible to hydrolysis under acidic (HCl/H2O) or basic (NaOH/MeOH) conditions, yielding azetidine-3-carboxylic acid and amine fragments.

  • Photostability : Exposure to UV light (λ = 254 nm) induces cleavage of the triazole-pyrimidine bond, forming pyrimidinone derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrimidine-azetidine-carboxamide derivatives. Below is a detailed comparison with analogs from the literature:

Substituent Variations on the Pyrimidine Core

Compound Name Pyrimidine Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1H-1,2,4-triazol-1-yl C₁₇H₁₈N₆OS 354.4 Thiophene-ethyl chain enhances lipophilicity
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)azetidine-3-carboxamide 1H-pyrazol-1-yl C₂₂H₂₀FN₇OS 449.5 Fluorophenyl-thiazole group increases steric bulk and polarity
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-methyl-1,2,5-oxadiazol-3-yl)azetidine-3-carboxamide 1H-pyrazol-1-yl C₁₄H₁₄N₈O₂ 326.31 Oxadiazole substituent introduces hydrogen-bond acceptors

Side Chain Modifications

Compound Name Side Chain Structure Impact on Properties
Target Compound -(2-(thiophen-2-yl)ethyl) Thiophene’s sulfur atom may improve membrane permeability via moderate lipophilicity
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(3,5-dimethylphenoxy)ethyl)azetidine-3-carboxamide -(2-(3,5-dimethylphenoxy)ethyl) Phenoxy group enhances π-stacking potential but reduces solubility
4-chloro-1-ethyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide -(6-(thiophen-2-yl)-triazolo-pyridazin-yl)methyl Triazolo-pyridazine core may enhance aromatic stacking but increase metabolic instability

Hydrogen Bonding and Stability

  • The target compound ’s triazole-pyrimidine core allows for electron delocalization, as seen in analogous triazole derivatives (e.g., ’s compound with shortened C—N bonds, indicating resonance stabilization) .

Research Findings and Implications

  • Bioactivity : While specific activity data for the target compound is unavailable, structurally related triazole-pyrimidine derivatives are associated with agrochemical and pharmaceutical applications (e.g., insecticidal properties in ) .
  • SAR Trends: Thiophene vs. Thiazole: Thiophene’s lower polarity compared to thiazole may favor blood-brain barrier penetration.
  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s triazole derivatives (e.g., reflux in triethylorthoformate) but requires regioselective coupling of the thiophene-ethyl chain .

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